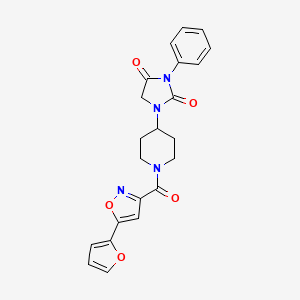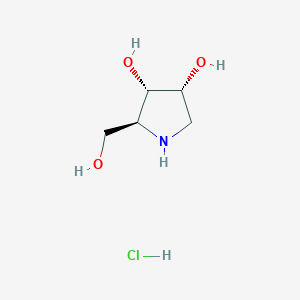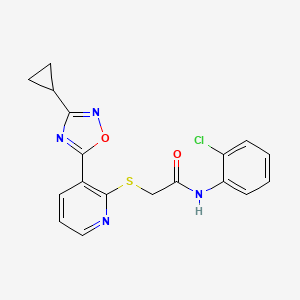
1-(2-Cyclopropylbenzimidazolyl)-3-(2-methylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropylbenzimidazolyl)-3-(2-methylphenoxy)propan-2-ol, also known as CP 96345-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Precursors for PET Imaging Research has demonstrated the synthesis of complex molecules incorporating cyclopropyl and benzimidazole groups for applications in positron emission tomography (PET) imaging. One example includes the asymmetric synthesis of precursors for radioligands designed to target beta-adrenergic receptors, highlighting the potential of such molecules in diagnostic imaging and the study of receptor dynamics in vivo. The automated synthesis approach for such compounds ensures high purity and enantiomeric excess, critical for their application in human studies (Brady et al., 1991).
Antifungal Drug Development Another significant application is in the development of antifungal compounds. Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol have shown high activity against various Candida strains, highlighting the therapeutic potential of molecules with similar structural frameworks. This research emphasizes the role of cyclopropyl and benzimidazole derivatives in creating more effective antifungal agents with potential lower toxicity and higher selectivity (Zambrano-Huerta et al., 2019).
Environmental Phenol Analysis in Human Milk In environmental science, the development of sensitive analytical methods to detect parabens, triclosan, and other environmental phenols in human milk showcases the relevance of advanced chemical synthesis and detection techniques. The use of sophisticated HPLC-MS/MS methodologies, potentially involving synthesized standards or derivatization agents with structural similarities to the compound , underscores the importance of synthetic chemistry in environmental monitoring and health risk assessment (Ye et al., 2008).
Catalytic Synthesis and Molecular Transformations The catalytic properties of compounds involving cyclopropyl and benzimidazole groups are explored for synthesizing various heterocycles, indicating their utility in organic synthesis. The Chan-Lam cyclopropylation reaction exemplifies how such molecules can serve as intermediates in the synthesis of cyclic aryl ethers and amine derivatives, facilitating the construction of complex organic molecules with diverse functional groups (Derosa et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-6-2-5-9-19(14)24-13-16(23)12-22-18-8-4-3-7-17(18)21-20(22)15-10-11-15/h2-9,15-16,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABKJZXJDDAJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2423337.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide](/img/structure/B2423339.png)
![Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2423340.png)

![4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine](/img/structure/B2423342.png)

![[1-(2-Methoxyphenyl)cyclopropyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2423347.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2423351.png)